2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane
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Overview
Description
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane is a complex organic compound that features a brominated thiophene ring attached to a phenyl group, which is further connected to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane typically involves multiple steps, starting with the bromination of a thiophene derivative. The brominated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the dioxolane ring through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and coupling steps, as well as the use of more efficient catalysts and solvents to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are often used in substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers .
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated thiophene moiety can enhance its binding affinity to certain molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-5-methylthiophen-2-yl)pyridine
- 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole .
Uniqueness
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane is unique due to its combination of a brominated thiophene ring and a dioxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
550348-57-7 |
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Molecular Formula |
C14H13BrO2S |
Molecular Weight |
325.22 g/mol |
IUPAC Name |
2-[4-(4-bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13BrO2S/c1-9-12(15)8-13(18-9)10-2-4-11(5-3-10)14-16-6-7-17-14/h2-5,8,14H,6-7H2,1H3 |
InChI Key |
KREYVIWYANHIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)C3OCCO3)Br |
Origin of Product |
United States |
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